molecular formula C11H16O4 B2538689 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2377033-56-0

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No. B2538689
CAS RN: 2377033-56-0
M. Wt: 212.245
InChI Key: TWSHSXHNCIFWPK-UHFFFAOYSA-N
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Description

“6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid” is a chemical compound with the CAS Number: 2377033-56-0 . It has a molecular weight of 212.25 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 6,6-dimethylspiro [3.3]heptane-2,2-dicarboxylic acid . The InChI Code is 1S/C11H16O4/c1-9(2)3-10(4-9)5-11(6-10,7(12)13)8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The shipping temperature is normal .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (EN300-6491185), focusing on six unique applications:

Pharmaceutical Development

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is being explored for its potential in pharmaceutical development. Its unique spirocyclic structure can serve as a scaffold for the synthesis of novel drug candidates. This compound’s rigidity and steric properties make it an attractive core for designing molecules with specific biological activities, potentially leading to new treatments for various diseases .

Catalysis in Organic Synthesis

The compound’s structure allows it to act as a ligand in catalytic processes. Researchers are investigating its use in asymmetric catalysis, where it can help produce chiral molecules with high enantioselectivity. This application is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the chirality of the product is essential .

Material Science

In material science, 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is being studied for its potential to create new polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials, making them suitable for advanced applications in various industries.

Bioconjugation and Drug Delivery

The compound’s functional groups allow for easy modification and conjugation with biomolecules. This property is being leveraged in the development of bioconjugates for targeted drug delivery systems. By attaching therapeutic agents to this compound, researchers aim to improve the specificity and efficacy of drug delivery, reducing side effects and enhancing treatment outcomes .

Chemical Biology

In chemical biology, 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is used as a probe to study biological processes. Its unique structure can interact with specific biological targets, helping scientists understand the mechanisms of action of various biomolecules. This application is particularly valuable in the discovery and validation of new drug targets .

Safety and Hazards

The compound has several hazard statements including H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-9(2)3-10(4-9)5-11(6-10,7(12)13)8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSHSXHNCIFWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)(C(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

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